molecular formula C17H16N2O B5204947 N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide

N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide

Cat. No. B5204947
M. Wt: 264.32 g/mol
InChI Key: ZWYJJXKBMPKTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a fluorescent probe, as well as its potential as a therapeutic agent for certain diseases. In

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures. It has been shown to have high selectivity and sensitivity for certain targets, making it a valuable tool for studying biological processes. Additionally, N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been studied for its potential use as a therapeutic agent for certain diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is not fully understood, but it is believed to interact with specific targets within cells, leading to changes in cellular signaling pathways. This interaction may lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a fluorescent probe, it has been used to visualize cellular structures and monitor changes in cellular signaling pathways. As a potential therapeutic agent, it has been shown to have anti-cancer and anti-inflammatory effects, as well as the ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is its high selectivity and sensitivity for certain targets, making it a valuable tool for studying biological processes. Additionally, its potential use as a therapeutic agent for certain diseases makes it a promising compound for further research. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide, including further exploration of its potential therapeutic applications, as well as its use as a fluorescent probe for imaging cellular structures. Additionally, further studies are needed to fully understand its mechanism of action and to determine any potential side effects or limitations to its use. Overall, N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.

Synthesis Methods

The synthesis of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide involves the reaction of 4-(cyanomethyl)benzonitrile and 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been well-established and has been used in numerous studies.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-3-8-16(13(2)11-12)17(20)19-15-6-4-14(5-7-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYJJXKBMPKTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide

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